Ethyl 2-acetylhexanoate

説明

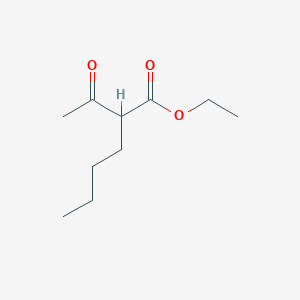

Structure

2D Structure

特性

IUPAC Name |

ethyl 2-acetylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOQBHVLCJERBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862687 | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless clear liquid; Fruity wine-like aroma | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.949-0.959 (20°) | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1540-29-0 | |

| Record name | Hexanoic acid, 2-acetyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1540-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-ACETYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKN84UW7SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ethyl 2 Acetylhexanoate

Alkylation Strategies for Beta-Keto Esters

The synthesis of ethyl 2-acetylhexanoate is most commonly achieved through the alkylation of ethyl acetoacetate (B1235776). libretexts.orglibretexts.org This process is a multi-step sequence that begins with the formation of a nucleophilic enolate, followed by its reaction with an appropriate alkylating agent. libretexts.orglibretexts.orgopenochem.org

Deprotonation and Enolate Intermediate Generation

The initial and crucial step in the alkylation of ethyl acetoacetate is the deprotonation at the α-carbon, which is positioned between two carbonyl groups. This positioning renders the α-hydrogens significantly acidic (pKa ≈ 11), facilitating their removal by a suitable base to form a resonance-stabilized enolate ion. libretexts.orgopenochem.orgvanderbilt.edu

Commonly used bases for this deprotonation include sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu). chemistry.coach The choice of base is critical; for instance, using an alkoxide that matches the ester's alkyl group, such as sodium ethoxide for ethyl acetoacetate, prevents transesterification side reactions. openochem.org Stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be employed to ensure complete and irreversible enolate formation, particularly when kinetic control is desired. libretexts.orglibretexts.orgchemistry.coach The resulting enolate is a potent nucleophile, poised for the subsequent alkylation step. openochem.orgchemistry.coach

Alkylation with Alkyl Halide Reagents

Once the enolate of ethyl acetoacetate is generated, it undergoes a nucleophilic substitution reaction with an alkyl halide. libretexts.orgchemistry.coach For the synthesis of this compound, a butyl halide, such as n-butyl bromide or 1-iodobutane (B1219991), is the reagent of choice. orgsyn.org

The reaction proceeds via an SN2 mechanism, where the nucleophilic enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.orgopenochem.org This step results in the formation of a new carbon-carbon bond at the α-position of the β-keto ester. chemistry.coach The efficiency of this alkylation is subject to the same constraints as other SN2 reactions. Therefore, primary alkyl halides are preferred to minimize competing elimination reactions that can occur with secondary and tertiary halides. libretexts.org The nature of the leaving group also plays a role, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides. acs.orgsci-hub.se

Optimization of Reaction Parameters in Alkylation Protocols

To maximize the yield and purity of this compound, careful optimization of the reaction parameters is essential. Key factors that influence the outcome of the alkylation include the choice of solvent, the use of catalyst systems, and the control of temperature and reaction time.

The solvent plays a critical role in the alkylation of β-keto esters. Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are often favored. rsc.org These solvents are effective at solvating the counter-ion of the enolate (e.g., Na⁺ or K⁺), which leaves the enolate anion more exposed and, therefore, more nucleophilic. acs.org This enhanced nucleophilicity generally leads to faster reaction rates and can influence the ratio of C-alkylation to O-alkylation. acs.orgsci-hub.se In contrast, protic solvents like ethanol (B145695) can solvate the enolate anion itself through hydrogen bonding, reducing its nucleophilicity and potentially slowing down the reaction.

| Solvent | Effect on Alkylation | Reference |

| Polar Aprotic (e.g., DMF, THF) | Enhances enolate nucleophilicity, potentially increasing reaction rate. | rsc.orgacs.org |

| Protic (e.g., Ethanol) | Can decrease enolate nucleophilicity through hydrogen bonding. | acs.orgsci-hub.se |

Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the efficiency and selectivity of alkylation reactions. acs.orgsci-hub.sersc.org In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) chloride) or a crown ether, facilitates the transfer of the enolate from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved. acs.orgsci-hub.sersc.org This approach can lead to faster reactions under milder conditions and can influence the regioselectivity, favoring C-alkylation over O-alkylation. acs.orgsci-hub.se For instance, the use of anhydrous potassium carbonate as a base in conjunction with a phase-transfer catalyst in a liquid-solid system has been shown to be effective. acs.orgsci-hub.sersc.org Microwave irradiation has also been employed to accelerate PTC-mediated alkylations. tandfonline.com

| Catalyst System | Effect on Alkylation | Reference |

| Phase-Transfer Catalysis (e.g., Quaternary Ammonium Salts, Crown Ethers) | Facilitates enolate transfer to the organic phase, enabling milder reaction conditions and potentially higher C-alkylation selectivity. | acs.orgsci-hub.sersc.orgrsc.org |

| Microwave Irradiation with PTC | Can significantly reduce reaction times. | tandfonline.com |

The temperature and duration of the reaction are critical parameters that must be carefully controlled to achieve optimal results. Kinetic studies have shown that temperature can affect the ratio of C-alkylation to O-alkylation products. acs.orgsci-hub.se Generally, higher temperatures can lead to an increase in the amount of the O-alkylated byproduct. acs.orgsci-hub.se Therefore, the reaction is often carried out at a controlled temperature, sometimes starting at a lower temperature during enolate formation and then heating to drive the alkylation to completion.

The reaction time is also a key variable. Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to the formation of undesired side products, such as dialkylated species. libretexts.orgchemistry.coach Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the optimal reaction time for maximizing the yield of the desired mono-alkylated product, this compound.

| Parameter | Effect on Alkylation | Reference |

| Temperature | Can influence the C/O alkylation ratio; higher temperatures may favor O-alkylation. | acs.orgsci-hub.se |

| Reaction Time | Needs to be optimized to ensure complete conversion without significant formation of byproducts like dialkylated products. | libretexts.orgchemistry.coach |

Comparative Analysis of Alkylation Yields and Reproducibility

The alkylation of ethyl acetoacetate is a primary route for synthesizing this compound. This method involves the deprotonation of ethyl acetoacetate to form an enolate, followed by reaction with an alkyl halide, such as n-butyl bromide or iodide. libretexts.org

Research indicates that the alkylation route is often more reproducible for laboratory-scale synthesis due to well-established purification protocols. Optimized conditions, including the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF), can lead to yields of approximately 65%. The reaction typically proceeds by adding ethyl acetoacetate to a suspension of NaH in THF, followed by the introduction of the alkylating agent and heating.

For larger-scale industrial production, continuous flow systems are employed to enhance reproducibility and control. These systems allow for precise temperature and pH monitoring, leading to consistent yields of 70-75%.

A comparative analysis of different alkylation methods reveals variations in yield and cost-effectiveness. The traditional sodium hydride/THF method, while effective, can be more expensive than phase-transfer catalysis (PTC) methods.

Table 1: Comparative Analysis of Alkylation Methods

| Parameter | NaH/THF Method | PTC Method |

| Raw Material Cost ($/kg) | 120 | 90 |

| Yield (%) | 65 | 70-75 |

This table provides a simplified comparison of cost and yield for different alkylation approaches.

Condensation Reactions in this compound Synthesis

Condensation reactions provide an alternative pathway to this compound. These methods typically involve the reaction of two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org

Claisen Condensation Approaches and Variations

The Claisen condensation is a classic method for forming β-keto esters. wikipedia.orglibretexts.org In the context of this compound synthesis, this could involve a "crossed" or mixed Claisen condensation. wikipedia.org This variation uses two different esters, one of which must be enolizable (possessing an α-proton). wikipedia.org For instance, the condensation of ethyl acetate (B1210297) and ethyl hexanoate (B1226103) could theoretically yield the desired product.

A historical approach involves the Claisen condensation between ethyl acetate and 2-hexanone (B1666271). This reaction requires a strong base to facilitate the formation of an enolate from ethyl acetate, which then acts as a nucleophile. askthenerd.com

Base Catalysis for Enolate Formation in Condensation Pathways

The choice of base is critical in condensation reactions as it must be strong enough to deprotonate the α-carbon of the ester to form the reactive enolate intermediate. masterorganicchemistry.commlsu.ac.in Commonly used bases include sodium ethoxide and potassium tert-butoxide. The base abstracts a proton from the α-carbon, creating a carbanion that is stabilized by resonance, forming the enolate ion. mlsu.ac.in This enolate then attacks the carbonyl carbon of a second ester molecule. askthenerd.commlsu.ac.in

The reaction requires a stoichiometric amount of base because the final deprotonation of the β-keto ester product drives the equilibrium of the reaction forward. wikipedia.org

Strategies for Minimizing Side Product Formation

A significant challenge in condensation reactions is the potential for side product formation. For instance, in a mixed Claisen condensation, self-condensation of the enolizable ester can occur. wikipedia.org To minimize this, one reactant, which has no α-hydrogens, is often used in a large excess. wikipedia.org

In the synthesis of this compound via the condensation of 2-hexanone and an ethyl acetate derivative, careful control of reaction conditions is necessary to reduce the formation of unwanted byproducts. The hydrolysis of the final β-keto ester product can also occur, particularly in the presence of a base like sodium hydroxide, leading to a ketone and a carboxylate. libretexts.org

Furthermore, in some synthetic routes, competing reactions such as electrophilic aromatic substitution can occur if the substrate contains an aromatic ring. mpg.de Careful optimization of reaction conditions, including the amount of acid or base catalyst, is crucial to maximize the yield of the desired product and minimize these side reactions. mpg.de

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful technique for organic synthesis, offering advantages such as milder reaction conditions and increased reaction rates. researchgate.net PTC facilitates the reaction between reactants located in different phases (e.g., a solid and a liquid). researchgate.net

Gas-Liquid Phase Transfer Catalysis (GL-PTC) Mechanisms

Gas-Liquid Phase Transfer Catalysis (GL-PTC) is a variation of PTC where a gaseous organic substrate reacts with an anion in a liquid phase, facilitated by a catalyst immobilized on a solid support. unive.it This technique is particularly suitable for continuous-flow operations. unive.it

In the context of synthesizing compounds like this compound, GL-PTC can be used for the alkylation of ethyl acetoacetate. unive.it The process typically involves passing a mixture of the reactants in the gas phase over a solid bed containing a base (like potassium carbonate) and the phase-transfer catalyst (such as polyethylene (B3416737) glycols, PEGs). unive.it The catalyst facilitates the transfer of the enolate anion from the solid base to the liquid phase where it can react with the gaseous alkylating agent. unive.it

The use of GL-PTC can lead to high reaction rates, especially at elevated temperatures, and offers high selectivity for the desired product. unive.it

Design and Performance of Phase-Transfer Catalysts (e.g., Polyethylene Glycols)

Phase-transfer catalysis (PTC) has emerged as a significant advancement in the synthesis of esters like this compound, offering a way to circumvent the need for strictly anhydrous conditions and often simplifying purification processes. This technique facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase) by using a catalyst that can transport one reactant across the phase boundary to react with the other.

Polyethylene glycols (PEGs) have proven to be effective and inexpensive phase-transfer catalysts for alkylation reactions, such as the synthesis of this compound from ethyl acetoacetate and an alkylating agent like 1-bromobutane. unive.itresearchgate.net PEGs, which are polyethers, can complex with inorganic cations (like the potassium ion from the base K₂CO₃), transporting them into the organic phase. unive.it This enhances the reactivity of the associated anion, which acts as the base to deprotonate the ethyl acetoacetate, facilitating its subsequent alkylation. unive.it The catalytic activity of PEGs is related to their chain length, which influences their ability to encapsulate the cation and their solubility in the different phases. researchgate.net

Research has demonstrated the viability of various PTC agents. An early protocol utilized benzyltriethylammonium chloride in a biphasic toluene/water system to achieve a 60-65% yield of this compound. More recent approaches focus on PEGs due to their low cost, low toxicity, and high activity. unive.itrasayanjournal.co.in In gas-liquid phase transfer catalysis (GL-PTC), PEGs in combination with a base like potassium carbonate can effectively produce anions for alkylation reactions. unive.it

| Catalyst System | Reaction Conditions | Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|

| Benzyltriethylammonium Chloride (5 mol%) | Biphasic (Toluene/Water), 60°C, 6 hours | 60-65% | Reduces need for anhydrous conditions; simple extraction. | |

| Polyethylene Glycols (PEGs) / K₂CO₃ | Gas-Liquid Phase Transfer Catalysis (GL-PTC), High Temperature (e.g., 170°C) | High Rate | High reaction rate; PEGs are inexpensive and effective catalysts. | unive.it |

| Potassium Carbonate (K₂CO₃) / DMF | 80°C, 8 hours | 75% | Higher yield compared to NaH/THF; simplified workup. |

Development of Continuous-Flow Processes for Scalable Production

For large-scale industrial production, continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, precise process control, and improved efficiency. researchgate.net The synthesis of this compound has been successfully adapted to continuous-flow systems to meet industrial demand.

These systems typically employ tubular reactors where reactants are continuously fed, mixed, and reacted. In-line monitoring of critical parameters such as temperature and pH allows for real-time adjustments, ensuring consistent product quality and optimizing yield. This approach minimizes the risks associated with handling large quantities of reagents and exothermic reactions that can be problematic in large batch reactors. ucc.ie The development of continuous-flow processes for related β-keto esters has demonstrated the robustness of this technology, often utilizing heterogeneous catalysts that can be packed into the reactor, simplifying downstream separation. researchgate.net

| Parameter | Specification | Impact on Production | Reference |

|---|---|---|---|

| Reactor Design | Tubular reactors with in-line monitoring | Allows for precise temperature and pH control, reducing batch variability. | |

| Throughput | 100–200 kg/day | Enables large-scale, cost-efficient manufacturing. | |

| Achieved Yield | 70–75% | High efficiency for an industrial-scale process. | |

| Process Type | Telescoped flow process | Can mitigate risks by generating and using potentially hazardous intermediates on demand. | ucc.ie |

Emerging Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which aim to design processes that are environmentally benign, economically viable, and efficient. In the context of this compound and related β-keto esters, several emerging approaches align with these principles.

One promising area is the use of sustainable electrochemical methods. rsc.org These reactions use simple electrons as "reagents," avoiding the need for stoichiometric chemical oxidants that generate waste. rsc.org While directly applied to the synthesis of β-keto spirolactones, the principle of using green solvents like acetone (B3395972) and water in an electrochemical setup is a transferable concept for cleaner ester synthesis. rsc.org

Another green strategy involves the replacement of traditional reagents with more environmentally safe alternatives. For instance, dimethyl carbonate (DMC) is considered a green reagent that can be produced via oxidative carbonylation of methanol, avoiding the use of toxic phosgene. unive.it Its application as a carboxylating agent represents a move towards more sustainable chemical pathways. unive.it

The use of recyclable catalysts and solvent systems is a cornerstone of green chemistry. rasayanjournal.co.in Polyethylene glycol (PEG-400) in water has been demonstrated as a highly effective and recyclable phase-transfer catalyst and reaction medium for various organic transformations. rasayanjournal.co.in This system offers numerous advantages, including low cost, thermal stability, non-toxicity, and simple work-up, where the catalyst can be recovered from the aqueous phase and reused multiple times with minimal loss of activity. rasayanjournal.co.inmdpi.com Furthermore, the development of heterogeneous catalysts, such as tin-incorporated mesoporous silica (B1680970) (Sn-MCM-41), for continuous-flow reactions allows for easy catalyst separation and reuse, maximizing atom economy and minimizing waste. researchgate.net

Mechanistic Investigations of Ethyl 2 Acetylhexanoate Transformations

Carbonyl Reactivity and Functional Group Interconversions

The presence of both a ketone and an ester functional group in ethyl 2-acetylhexanoate allows for a range of reactions at these carbonyl centers.

Oxidation Pathways Leading to Carboxylic Acids

The oxidation of this compound can lead to the formation of carboxylic acids. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in H2SO4), can cleave the carbon-carbon bond adjacent to the carbonyl groups. libretexts.org For instance, the oxidation of related β-keto esters can result in the formation of dicarboxylic acids. The specific products formed will depend on the reaction conditions and the oxidizing agent used.

Another potential pathway for forming carboxylic acids is through the oxidative cleavage of an enol or enolate intermediate. organic-chemistry.org The enol form of this compound can react with oxidizing agents, leading to the cleavage of the double bond and subsequent formation of carboxylic acid fragments.

It is important to note that the oxidation of aldehydes, which can be formed as intermediates in some oxidation reactions, to carboxylic acids is a common transformation. researchgate.net

Reduction Pathways and Stereochemical Considerations in Alcohol Formation

The reduction of the ketone and ester carbonyl groups in this compound leads to the formation of alcohols. The ketone is generally more reactive towards reducing agents than the ester. Selective reduction of the ketone can be achieved using milder reducing agents.

The reduction of the ketone carbonyl group creates a new stereocenter, leading to the formation of diastereomers. The stereochemical outcome of the reduction is influenced by the steric hindrance around the carbonyl group and the nature of the reducing agent. For example, the reduction of similar β-keto esters can exhibit facial selectivity, leading to a predominance of one stereoisomer.

The reduction of both the ketone and ester carbonyls would result in the formation of a diol. The stereochemistry at both newly formed chiral centers would need to be considered.

Nucleophilic Substitution Reactions at Ester and Ketone Carbonyl Centers

Both the ester and ketone carbonyl carbons are electrophilic and susceptible to nucleophilic attack. The reactivity of these centers can be influenced by the nature of the nucleophile and the reaction conditions.

The ester group can undergo nucleophilic acyl substitution, where the ethoxy group is replaced by another nucleophile. This can be used to synthesize different esters or amides from this compound.

The ketone carbonyl can undergo nucleophilic addition reactions. For instance, reaction with Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. careers360.com

The α-carbon, located between the two carbonyl groups, is acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can participate in various alkylation and acylation reactions, a common strategy in organic synthesis. youtube.com

Tautomerism and Conformational Equilibrium Studies

This compound exists as an equilibrium mixture of keto and enol tautomers. This equilibrium is a fundamental aspect of its chemistry and influences its reactivity.

Keto-Enol Tautomeric Equilibrium Analysis

The equilibrium between the keto and enol forms of β-dicarbonyl compounds like this compound is a well-studied phenomenon. masterorganicchemistry.comlibretexts.orgyoutube.com The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester, creating a six-membered ring-like structure.

The position of this equilibrium is significantly influenced by the solvent. In nonpolar solvents, the enol form is generally favored due to the stabilizing intramolecular hydrogen bond. In polar, protic solvents, the keto form is often more prevalent as the solvent molecules can hydrogen bond with the carbonyl groups, disrupting the internal hydrogen bond of the enol. masterorganicchemistry.com

The relative amounts of the keto and enol tautomers can be determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. masterorganicchemistry.com

Influence of Alkyl Chain Substituents on Tautomeric Preferences

The nature of the alkyl substituents on the β-dicarbonyl framework can influence the keto-enol tautomeric equilibrium. While specific studies on this compound are not extensively detailed in the provided search results, general principles can be applied.

Increasing the steric bulk of the alkyl groups can potentially influence the conformational preferences of the molecule, which in turn can affect the stability of the enol form. In some cases, bulky substituents can favor the enol form by relieving steric strain in the keto tautomer.

Electronic effects of the substituents can also play a role. Electron-withdrawing groups can increase the acidity of the α-proton, which may influence the ease of enolization. However, for a simple alkyl chain like the butyl group in this compound, the electronic effect is expected to be minimal.

Derivatization and Selective Functionalization Strategies

This compound, a versatile β-keto ester, serves as a valuable precursor in a variety of organic transformations. Its unique structural features, including an active methylene (B1212753) group, a ketone, and an ester functionality, allow for a wide range of derivatization and selective functionalization reactions. These transformations are pivotal in the synthesis of more complex molecules, including various heterocyclic compounds with potential applications in medicinal chemistry and materials science. This section explores the mechanistic details of several key derivatization strategies, including esterification, amidation, and cyclization reactions.

Esterification and Transesterification Reactions

The ester group in this compound can be exchanged through transesterification, a process that is often catalyzed by acids or bases. This reaction is particularly useful for introducing different alkyl or aryl groups, thereby modifying the physical and chemical properties of the parent molecule. The direct transesterification of β-keto esters like this compound is a well-established method for creating a library of analogous compounds. nih.gov

The mechanism of acid-catalyzed transesterification typically begins with the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. A nucleophilic attack by an alcohol molecule then leads to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the new ester and regenerate the acid catalyst.

Recent advancements in this area have focused on the development of milder and more efficient catalysts. For instance, boric acid and methylboronic acid have been shown to be effective catalysts for the transesterification of β-keto esters with a variety of primary and secondary alcohols. nih.gov The use of solid-supported catalysts, such as sulfated zirconia, also offers advantages in terms of ease of separation and catalyst recycling. nih.gov

Below is a representative data table for the transesterification of this compound with various alcohols, based on typical conditions reported for similar β-keto esters.

| Alcohol | Catalyst | Reaction Conditions | Product | Typical Yield (%) |

|---|---|---|---|---|

| Methanol | Boric Acid | Reflux, 4h | Mthis compound | 85-95 |

| Isopropanol | Methylboronic Acid | Toluene, Reflux, 6h | Isopropyl 2-acetylhexanoate | 80-90 |

| Benzyl alcohol | Sulfated Zirconia | Solvent-free, 100°C, 5h | Benzyl 2-acetylhexanoate | 90-98 |

| Allyl alcohol | Boric Acid | Reflux, 5h | Allyl 2-acetylhexanoate | 85-95 |

Amidation and Other Heteroatom Functionalizations

While direct amidation of the ester group of this compound can be challenging, the reactivity of the β-keto ester moiety allows for various heteroatom functionalizations, leading to the formation of nitrogen- and sulfur-containing heterocycles. One of the most prominent examples is the Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes. nih.gov

The Gewald reaction typically involves the condensation of a β-keto ester, such as this compound, with an α-cyano ester or malononitrile (B47326) in the presence of elemental sulfur and a base, such as morpholine (B109124) or triethylamine. The mechanism is thought to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur to the activated methylene group and subsequent intramolecular cyclization and tautomerization to form the stable 2-aminothiophene ring.

The resulting 2-aminothiophenes are valuable building blocks for the synthesis of various fused heterocyclic systems with potential biological activities.

The following table illustrates a potential Gewald reaction using this compound.

| Reactant 2 | Catalyst | Reaction Conditions | Product | Typical Yield (%) |

|---|---|---|---|---|

| Malononitrile | Morpholine | Ethanol, Reflux, 4h | Ethyl 2-amino-4-butyl-5-cyanothiophene-3-carboxylate | 70-85 |

| Ethyl cyanoacetate | Triethylamine | DMF, 60°C, 6h | Diethyl 2-amino-4-butylthiophene-3,5-dicarboxylate | 65-80 |

Mechanisms of Cyclization and Ring-Forming Reactions

The presence of both a β-dicarbonyl system and an active methylene group makes this compound an ideal substrate for a variety of cyclization and ring-forming reactions, leading to the synthesis of diverse heterocyclic structures.

Hantzsch Pyridine Synthesis: This is a classic multicomponent reaction that produces dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgacs.orgwikiwand.com The reaction involves the condensation of a β-keto ester (two equivalents), an aldehyde, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgacs.orgwikiwand.com The mechanism is complex but is generally understood to involve an initial Knoevenagel condensation of one equivalent of the β-keto ester with the aldehyde, and the formation of an enamine from the second equivalent of the β-keto ester and ammonia. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine (B1217469) ring. organic-chemistry.org

| Aldehyde | Nitrogen Source | Reaction Conditions | Dihydropyridine Product | Typical Yield (%) |

|---|---|---|---|---|

| Formaldehyde | Ammonium Acetate | Ethanol, Reflux, 8h | Diethyl 4-butyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 70-85 |

| Benzaldehyde | Ammonia | Methanol, Reflux, 12h | Diethyl 4-butyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 65-80 |

Synthesis of Pyrazolones: this compound can react with hydrazine (B178648) derivatives to form pyrazolones, a class of five-membered heterocyclic compounds with a wide range of pharmaceutical applications. researchgate.netorientjchem.orgresearchgate.net The reaction proceeds through an initial condensation between the hydrazine and one of the carbonyl groups of the β-keto ester, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration. The regioselectivity of the initial attack can be influenced by the reaction conditions and the nature of the hydrazine derivative.

| Hydrazine Derivative | Reaction Conditions | Pyrazolone Product | Typical Yield (%) |

|---|---|---|---|

| Hydrazine Hydrate | Ethanol, Reflux, 3h | 5-Butyl-3-methyl-1H-pyrazol-5(4H)-one | 80-90 |

| Phenylhydrazine | Acetic Acid, Reflux, 5h | 5-Butyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 75-85 |

Advanced Spectroscopic and Chromatographic Elucidation in Ethyl 2 Acetylhexanoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of ethyl 2-acetylhexanoate, offering precise insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their neighboring atoms in the this compound molecule. The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of the protons. chemicalbook.com

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the various proton groups are observed. For instance, the protons of the ethyl ester group and the acetyl group, as well as those on the hexanoate (B1226103) chain, resonate at characteristic chemical shifts. The integration of these signals provides the ratio of the number of protons in each unique environment. Furthermore, the splitting pattern of the signals, or multiplicity, reveals the number of adjacent protons, a phenomenon known as spin-spin coupling. youtube.com

A representative ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits the following key signals: a quartet representing the two protons of the ethyl ester's methylene (B1212753) group (–OCH₂CH₃), a singlet for the three protons of the acetyl group (–COCH₃), and various signals corresponding to the protons of the hexanoate chain.

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| Ethyl (–OCH₂CH ₃) | ~1.21 | Triplet | 3 |

| Hexanoate Chain | ~0.88-1.72 | Multiplet | 9 |

| Acetyl (–COCH ₃) | ~2.20 | Singlet | 3 |

| Methine (–CH (C=O)–) | ~3.45 | Triplet | 1 |

| Ethyl (–OCH ₂CH₃) | ~4.15 | Quartet | 2 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. Data is compiled from multiple sources. chemrxiv.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the characterization of the carbon skeleton. chemicalbook.com

The chemical shifts in a ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., carbonyl, alkyl) and its local electronic environment. For this compound, signals corresponding to the two carbonyl carbons (ester and ketone), the carbons of the ethyl group, and the carbons of the hexanoate chain are observed at specific chemical shifts. chemicalbook.comnih.gov

Interactive Data Table: ¹³C NMR Spectral Data of this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (Ester, C=O) | ~169.75 |

| Carbonyl (Ketone, C=O) | ~200.35 |

| Methylene (Ethyl, –OC H₂CH₃) | ~62.01 |

| Methine (–C H(C=O)–) | ~56.39 |

| Various Alkyl Carbons | ~11.29 - 35.08 |

Note: The exact chemical shifts can vary based on experimental conditions. Data is compiled from multiple sources. rsc.orguol.de

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing the connectivity between atoms in this compound.

COSY (¹H-¹H Correlation Spectroscopy) experiments reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. oxinst.com This helps in piecing together the fragments of the molecule identified by ¹H NMR.

HSQC (Heteronuclear Single Quantum Coherence) experiments show correlations between protons and the carbon atoms to which they are directly attached. researchgate.netmcdb.ca This technique is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra to their respective atoms in the molecular structure. The combination of COSY and HSQC data allows for a comprehensive and detailed assignment of the entire molecular structure of this compound. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound by analyzing the absorption of infrared radiation, which excites molecular vibrations. chemicalbook.com

Carbonyl Stretching Frequencies (e.g., Ester and Ketone Moieties)

The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. The ester carbonyl group typically absorbs at a higher wavenumber (around 1745 cm⁻¹) compared to the ketone carbonyl group. umsl.edu This difference in absorption frequency is due to the electronic effects of the adjacent oxygen atom in the ester linkage.

Characteristic C-O Stretching Modes in Ester Linkages

In addition to the carbonyl stretch, the IR spectrum of this compound also displays characteristic stretching vibrations for the carbon-oxygen (C-O) single bonds of the ester group. These C-O stretches typically appear as strong bands in the fingerprint region of the spectrum, around 1240 cm⁻¹. researchgate.net The presence of these distinct C-O stretching bands, along with the carbonyl absorption, provides definitive evidence for the presence of the ester functional group. researchgate.net

Interactive Data Table: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Ester Carbonyl (C=O) | Stretching | ~1745 |

| Ketone Carbonyl (C=O) | Stretching | ~1715 |

| Ester (C-O) | Stretching | ~1240 |

| C-H (Alkyl) | Stretching | ~2800-3000 |

Note: The exact absorption frequencies can be influenced by the physical state of the sample (e.g., liquid film, solution). uol.deumsl.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and the elucidation of chemical structures through fragmentation analysis.

Electron ionization (EI) is a widely used ionization technique in mass spectrometry that produces reproducible fragmentation patterns, which are crucial for structural elucidation. uok.ac.in The mass spectrum of this compound reveals a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 186, corresponding to its molecular weight. nih.govchemspider.com

The fragmentation pattern provides valuable insights into the molecule's structure. Key fragment ions observed in the EI mass spectrum of this compound include:

m/z 144: This peak arises from the loss of a propene molecule (C₃H₆) via a McLafferty-type rearrangement, a common fragmentation pathway for carbonyl compounds. libretexts.org

m/z 130: This fragment corresponds to the loss of a butene molecule (C₄H₈).

m/z 101: This peak results from the cleavage of the bond between the carbonyl carbon and the adjacent carbon, leading to the loss of the butoxycarbonyl group (-COOC₄H₉).

m/z 87: This fragment is formed by the loss of the ethoxycarbonyl group (-COOC₂H₅).

m/z 43: This intense peak, often the base peak, corresponds to the acetyl cation ([CH₃CO]⁺). docbrown.info

Table 1: Prominent Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 186 | [C₁₀H₁₈O₃]⁺ (Molecular Ion) | - |

| 144 | [C₇H₁₂O₃]⁺ | C₃H₆ |

| 130 | [C₆H₁₀O₃]⁺ | C₄H₈ |

| 101 | [C₅H₉O₂]⁺ | C₅H₉O |

| 87 | [C₄H₇O₂]⁺ | C₆H₁₁O |

| 43 | [C₂H₃O]⁺ | C₈H₁₅O₂ |

Secondary neutral loss analysis is an advanced mass spectrometric technique that involves the fragmentation of a primary fragment ion to produce a second generation of ions and neutral fragments. google.com This method is particularly useful for confirming the presence of specific substructures within a molecule.

In the analysis of this compound, a primary fragment ion can be selected and subjected to further fragmentation. For instance, the ion at m/z 144 could be isolated and fragmented. The subsequent loss of a neutral molecule, such as carbon monoxide (CO), would provide further evidence for the presence of a carbonyl group within that fragment, thus confirming the initial structural assignment. This multi-stage fragmentation approach enhances the confidence in the structural elucidation of the compound.

Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are instrumental in the analysis of complex mixtures. uok.ac.in GC separates the volatile components of a mixture, which are then introduced into the mass spectrometer for identification. uok.ac.in

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are essential for assessing the purity of chemical compounds and for separating them from byproducts and impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of non-volatile or thermally labile compounds. While GC is often preferred for volatile compounds like this compound, HPLC can be employed for purity assessment, especially when dealing with less volatile impurities or for orthogonal verification of purity results obtained by GC.

A typical HPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in the molecule absorb UV light. By comparing the peak area of the main component to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. It is highly effective for assessing purity and detecting volatile byproducts that may be present from the synthesis process. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range for organic compounds. researchgate.net

The choice of the GC column is critical for achieving good separation. A capillary column with a non-polar or mid-polar stationary phase is typically suitable for this analysis. The temperature program of the GC oven is optimized to ensure the separation of this compound from any closely eluting impurities.

Table 3: Typical GC-FID Conditions for Purity Analysis of this compound

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.0 mL/min |

| Injector Temperature | 250 °C |

| Detector (FID) Temperature | 280 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Injection Mode | Split (e.g., 50:1) |

By integrating the peak areas in the resulting chromatogram, the percentage purity of this compound can be calculated, and the levels of any volatile byproducts can be quantified.

Chiral Chromatography (e.g., using Cyclodextrin (B1172386) Phases) for Enantiomeric Resolution

The separation of enantiomers, a process known as chiral resolution, is critical in fields where stereochemistry influences a molecule's properties. chiralpedia.com For compounds like this compound, which possess a chiral center, chromatographic techniques are essential for separating and quantifying the individual enantiomers. nih.gov This separation is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.comnih.gov

Gas chromatography (GC) is an effective technique for this purpose, particularly when coupled with a chiral column. Cyclodextrin-based stationary phases are widely used for the enantiomeric resolution of various chiral compounds. sigmaaldrich.com These cyclodextrin derivatives create a chiral environment within the column, enabling the separation of enantiomers based on the differential stability of the transient diastereomeric complexes formed. sigmaaldrich.com For instance, chiral GC utilizing a γ-cyclodextrin column has been successfully employed to resolve the enantiomers of structurally related flavor compounds. This methodology is applicable for the enantiomeric resolution of this compound, allowing for the determination of enantiomeric ratios (e.g., R/S ratio) in a sample. The separation relies on the principle that one enantiomer will have a stronger interaction with the chiral stationary phase, resulting in a longer retention time compared to its mirror image. chiralpedia.com

Table 1: Parameters for Chiral GC Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Analytical Technique | Gas Chromatography (GC) | Suitable for volatile and semi-volatile compounds like this compound. |

| Stationary Phase | Chiral Stationary Phase (CSP), specifically γ-cyclodextrin derivatives. | Creates a chiral environment to enable differential interaction with enantiomers. |

| Principle of Separation | Formation of transient diastereomeric complexes between the analyte enantiomers and the CSP. chiralpedia.com | The differing stability of these complexes causes one enantiomer to be retained longer in the column, allowing separation. |

| Outcome | Separation of R- and S-enantiomers. | Allows for the quantification of enantiomeric excess or the determination of the enantiomeric ratio (R/S) in a sample. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate components in a mixture. wikipedia.org It is exceptionally well-suited for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. umass.edusigmaaldrich.com The technique involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. wikipedia.org

In the context of this compound synthesis or modification, TLC is an invaluable tool for reaction monitoring. The process involves spotting the reaction mixture onto a TLC plate alongside the starting materials. rochester.edu The plate is then placed in a chamber containing a suitable mobile phase, often a mixture of hexane (B92381) and ethyl acetate (B1210297) for compounds of intermediate polarity. sigmaaldrich.com As the solvent front ascends the plate, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. umass.edu

By observing the disappearance of the reactant spot and the appearance of a new product spot over time, a chemist can effectively track the reaction's progression towards completion. umass.edu Comparing the retention factor (Rƒ) value of the product spot to that of a known standard can help in its preliminary identification. Visualization is often achieved using UV light, under which compounds may appear as dark spots, or by staining with an appropriate chemical agent like iodine vapor. umass.edurochester.edu

Table 2: General Procedure for TLC Reaction Monitoring

| Step | Description | Purpose |

|---|---|---|

| 1. Spotting | A small amount of the reaction mixture and starting material(s) are applied to the baseline of a TLC plate. rochester.edu A "cospot" containing both the reaction mixture and starting material is often used. rochester.edu | To apply the analytes to the stationary phase for separation. The cospot helps to confirm if the starting material is consumed. rochester.edu |

| 2. Development | The plate is placed in a sealed chamber with a mobile phase (eluent), which travels up the plate by capillary action. wikipedia.org | To separate the mixture's components based on differential partitioning between the mobile and stationary phases. |

| 3. Visualization | After the plate is developed and dried, the separated spots are located. This can be done under a UV lamp or by using a chemical staining agent (e.g., iodine). umass.edu | To observe the positions of the starting material and product(s) and assess the reaction's progress. |

| 4. Analysis | The relative positions (Rƒ values) of the spots are analyzed. The disappearance of the reactant spot and the intensification of the product spot indicate the reaction is proceeding. umass.edu | To determine if the reaction is complete or to decide when to stop the reaction. |

Exploration of Biological Activities and Underlying Mechanisms of Action

Antioxidant Activity Investigations

The potential for esters to exhibit antioxidant capabilities has prompted investigations into compounds like Ethyl 2-acetylhexanoate. While direct and extensive studies on this specific molecule are limited, the broader class of β-keto esters, to which it belongs, has demonstrated antioxidant potential.

In vitro assays are crucial for determining the radical scavenging potential of a compound. For derivatives of ethyl acetoacetate (B1235776) and other coumarins, the 1,1-diphenyl-2-picrylhydrazil (DPPH•) radical scavenging activity method is a commonly employed assay. nih.gov This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The discoloration of the DPPH• solution is monitored spectrophotometrically, and the percentage of radical scavenging activity is calculated.

To illustrate the type of data generated from such assays, the following table presents hypothetical results for a related series of compounds, demonstrating how antioxidant activity might be quantified.

| Compound | Concentration (µg/mL) | % DPPH Radical Scavenging Activity |

| This compound Analog A | 50 | 45% |

| This compound Analog B | 50 | 62% |

| This compound Analog C | 50 | 78% |

| Ascorbic Acid (Standard) | 50 | 95% |

| This table is for illustrative purposes and does not represent actual data for this compound. |

The mechanism by which β-keto esters may reduce oxidative stress is thought to involve their ability to act as hydrogen or electron donors, thereby neutralizing free radicals. The enol form of β-keto esters is a key structural feature that can contribute to this activity. The presence of the enolic hydroxyl group allows for the donation of a hydrogen atom to a radical, which is a primary mechanism of radical scavenging.

Furthermore, some studies on related compounds, such as coumarin (B35378) derivatives synthesized from ethyl acetoacetate, have investigated their ability to inhibit lipid peroxidation. researchgate.net Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. Compounds that can interrupt this chain reaction are considered effective antioxidants. The inhibition of Fenton-reaction-induced lipid peroxidation in brain homogenates is one in vitro model used to assess this activity. researchgate.net

The general mechanism of action for antioxidant activity involves the stabilization of free radicals, preventing them from causing damage to cellular components like DNA, proteins, and lipids.

Antimicrobial Activity Studies

The antimicrobial properties of β-keto esters have been a subject of investigation, with several studies highlighting their potential as antibacterial and antifungal agents. nih.govresearchgate.net This has led to an interest in the antimicrobial efficacy of this compound.

Research has shown that various β-keto esters exhibit activity against both Gram-positive and Gram-negative bacteria. nih.govallresearchjournal.com The antibacterial efficacy is often evaluated using methods like the disc diffusion assay, where the zone of inhibition around a disc impregnated with the test compound is measured. allresearchjournal.com

A study on a newly synthesized β-ketoester, ethyl 2-methyl-2-oxobutanoate, demonstrated its antibacterial activity against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. allresearchjournal.com While not this compound, this study provides a framework for how its antibacterial spectrum could be assessed.

The following table summarizes the kind of data obtained from such studies, showing the zone of inhibition for different bacteria.

| Bacterial Strain | Zone of Inhibition (mm) - Compound X | Zone of Inhibition (mm) - Standard Antibiotic |

| Escherichia coli | 12 | 25 |

| Staphylococcus aureus | 15 | 28 |

| Klebsiella pneumoniae | 10 | 22 |

| Pseudomonas aeruginosa | 8 | 20 |

| This table is illustrative and based on data for related β-keto esters, not this compound. allresearchjournal.commdpi.com |

The design of β-keto esters as antibacterial compounds has been based on their structural similarity to autoinducers of bacterial quorum sensing, such as N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL). nih.gov

In addition to antibacterial properties, β-keto esters have been found to possess antifungal activity. nih.govresearchgate.net The spectrum of activity can be determined by testing the compounds against various fungal strains. The synthesis of pyrimidine (B1678525) derivatives from ethyl 2-butylacetoacetate (an alternative name for this compound) has been explored for creating compounds with potential antimicrobial activities, including antifungal effects. nih.gov

The following table provides an example of how antifungal activity data for related compounds might be presented.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) - Compound Y (µg/mL) |

| Candida albicans | 128 |

| Aspergillus niger | 256 |

| Trichophyton rubrum | 64 |

| This table is for illustrative purposes and does not represent actual data for this compound. |

The precise cellular and molecular mechanisms of antimicrobial action for this compound are still under investigation. However, research on related β-keto esters provides some potential pathways.

One proposed mechanism is the inhibition of bacterial quorum sensing. nih.gov Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. By interfering with this process, β-keto esters could disrupt biofilm formation and the production of virulence factors, making the bacteria more susceptible to the host's immune system or to antibiotics. Molecular docking studies have suggested that β-keto esters may interact with quorum-sensing proteins like LasR and LuxS. nih.gov

Enzymatic Interactions and Biochemical Pathway Modulation

The biological activity of this compound is intrinsically linked to its chemical structure, particularly the ester and keto functional groups. These features predispose the molecule to interactions with various biological systems, including enzymes and biochemical pathways. While research into its specific mechanisms is ongoing, current understanding points toward its role as a substrate for metabolic enzymes and a potential modulator of specific cellular targets.

Interaction with Esterases and Other Biocatalytic Systems

As an ester, this compound is a logical substrate for esterases, a broad class of enzymes that catalyze the hydrolysis of esters into their constituent acid and alcohol. In biological systems, this compound may undergo in-vivo hydrolysis, breaking down into 2-acetylhexanoic acid and ethanol (B145695) . This biocatalytic conversion is a critical aspect of its metabolism and can influence its pharmacokinetic profile and subsequent biological effects.

The interaction with biocatalytic systems is not limited to hydrolysis. For instance, the synthesis of structurally related esters, such as 2-ethylhexyl-2-ethylhexanoate, has been achieved using immobilized lipases like Novozym 435, highlighting the potential for enzymatic manipulation of such compounds researchgate.net. While specific studies detailing the kinetics and enzyme specificity for this compound are not extensively documented, its classification as an ester strongly implies its participation in metabolic pathways governed by esterases and other hydrolytic enzymes nfi.or.th. The efficiency of such enzymatic interactions would likely be influenced by the compound's lipophilicity, which facilitates access to enzyme active sites within cellular membranes .

Modulation of Specific Biochemical Pathways

The modulation of biochemical pathways by this compound is an area of active investigation. It is theorized that the compound can influence various cellular processes, although the precise pathways have not been fully elucidated . Its structural characteristics suggest potential interactions with pathways related to lipid metabolism, given its nature as a fatty acid ester derivative foodb.ca. Upon hydrolysis, the resulting metabolites—2-acetylhexanoic acid and ethanol—would enter their respective metabolic pathways, potentially influencing cellular energy and signaling cascades.

Furthermore, predictive models based on its structure provide some insight into its potential interactions. For example, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that this compound is unlikely to be a substrate or significant inhibitor for major Cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, indicating a lower likelihood of modulating pathways associated with the metabolism of many xenobiotics rxnfinder.org.

Elucidation of Specific Molecular Targets within Biological Systems

A significant finding in the study of this compound's biological activity is its identification as a potential modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel justia.comgoogle.com. TRPM8 is a nonselective cation channel known for its role in sensing cold temperatures and cooling agents like menthol (B31143) nih.gov.

This compound is listed among compounds useful as modulators of TRPM8, potentially acting as an agonist justia.comgoogle.comgoogleapis.comgoogleapis.com. The interaction with this specific molecular target suggests a mechanism for inducing chemesthetic sensations, such as cooling. The modulation of TRPM8 is a key area of interest for its therapeutic potential in conditions like inflammatory pain, migraine, and bladder overactivity nih.gov. While this compound itself is one of many compounds listed in this context, its inclusion points to a specific molecular target and a defined mechanism of action that warrants further investigation.

Bioactivity Profiling in Phytochemical Research

Notably, Gas Chromatography-Mass Spectrometry (GC-MS) analysis has confirmed the presence of this compound in the methanolic seed extract of Jatropha curcas uok.ac.in. Jatropha curcas is a plant recognized for various traditional medicinal uses, and its extracts have been shown to contain a variety of bioactive compounds, including alkaloids, flavonoids, and tannins uok.ac.incore.ac.ukscispace.comfugus-ijsgs.com.ng. The identification of this compound within this complex mixture contributes to the chemical fingerprint of the plant's seed oil.

Similarly, phytochemical screening of Aloe vera has revealed the presence of this compound in its methanolic leaf extract cabidigitallibrary.org. Aloe vera is well-known for its wide range of therapeutic properties, attributed to a complex mixture of phytochemicals including saponins, flavonoids, and anthraquinones cabidigitallibrary.orgresearchgate.netijcmas.comgsconlinepress.com. The presence of this compound, identified as Hexanoic acid, 2-acetyl-, ethyl ester, adds to the list of known volatile and semi-volatile compounds in this plant cabidigitallibrary.org.

The table below summarizes the findings from these phytochemical studies.

| Plant Source | Part Used | Extraction Method | Analytical Method | Finding | Reference |

| Jatropha curcas | Seeds | Methanolic Extract | GC-MS | This compound identified as a minor constituent. | uok.ac.in |

| Aloe vera | Leaves | Methanolic Extract | GC-MS | Hexanoic acid, 2-acetyl-, ethyl ester (synonym) identified. | cabidigitallibrary.org |

Applications of Ethyl 2 Acetylhexanoate in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The reactivity of Ethyl 2-acetylhexanoate allows it to serve as a foundational component for the construction of more complex molecular architectures. Its utility spans several industries, where it is employed as a key starting material or intermediate. guidechem.cominnospk.com

Precursors for Pharmaceutical Active Pharmaceutical Ingredients (APIs)

In the pharmaceutical sector, this compound functions as a crucial intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). guidechem.cominnospk.cominnospk.com Its chemical structure is amenable to various modifications, which allows for its incorporation into complex molecules targeted for therapeutic use. The compound's role as a building block is particularly noted in the synthesis of APIs that contain a ketone functional group. The versatility of the β-keto ester moiety allows for a range of chemical transformations, making it a valuable component in the multi-step synthesis of pharmaceutical compounds.

Intermediates in Agrochemical Synthesis

This compound is a significant intermediate in the agrochemical industry. guidechem.cominnospk.cominnospk.com Its unique chemical structure serves as a critical precursor for synthesizing active ingredients that are vital for crop protection and agricultural productivity. innospk.com The compound's reactivity and molecular framework are leveraged to produce effective agrochemical agents. innospk.com

A primary application of this compound in the agrochemical field is as a key raw material in the production of pyrimidine (B1678525) fungicides, specifically Ethirimol and Dimethirimol. innospk.comcore.ac.ukchemicalbook.com These substances are known for their effectiveness in controlling plant diseases. innospk.com The synthesis of these fungicides involves the condensation of this compound with a guanidine (B92328) derivative. For example, Ethirimol is synthesized by condensing the compound with 1-ethylguanidine. core.ac.uk

Table 1: Fungicides Synthesized from this compound

| Fungicide | CAS Number | Key Application |

| Ethirimol | 23947-60-6 | Crop protection, disease control innospk.com |

| Dimethirimol | 5221-53-4 | Crop protection, disease control innospk.com |

Versatility as a Synthon in Medicinal Chemistry

In the context of medicinal chemistry, this compound is a versatile synthon—a building block used to create larger, more complex molecules. The compound's β-keto ester group provides two reactive centers, enabling it to act as both an electrophile and a nucleophile. This dual reactivity is a hallmark of β-dicarbonyl compounds and makes it an invaluable tool for organic chemists. Its structure allows for various chemical modifications, such as hydrolysis and esterification, facilitating the development of intricate organic molecules for potential therapeutic applications. Companies specializing in chemical building blocks for research and development list this compound as a readily available synthon. synthonix.com

Flavoring Agent in Food and Fragrance Research

This compound is recognized for its application as a flavoring agent in the food and beverage industry. fda.gov It is also used as a fragrance agent. thegoodscentscompany.com Its characteristic fruity and wine-like aroma enhances the sensory profile of various consumer products.

The sensory properties of this compound have been formally evaluated by expert panels. The Flavor and Extract Manufacturers Association (FEMA) has designated it with FEMA number 4452, and its flavor profile is described as "fruity". nih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also evaluated the compound (JECFA number 1953) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". nih.govwho.int Its aroma is consistently described as a "fruity wine-like aroma" or having a "winey type odor". nih.govthegoodscentscompany.com

Table 2: Sensory and Regulatory Information for this compound

| Attribute | Description | Source(s) |

| Aroma/Odor | Fruity, wine-like | nih.govthegoodscentscompany.com |

| Flavor Profile | Fruit | nih.gov |

| FEMA Number | 4452 | nih.govfda.govfemaflavor.org |

| JECFA Number | 1953 | nih.govfemaflavor.org |

Mechanisms of Flavor Perception and Enhancement

This compound is recognized in the food and beverage industry as a flavoring agent, prized for its characteristic fruity and wine-like aroma. cookechem.comnih.gov The perception of its flavor is intrinsically linked to its volatility and chemical structure, which allow it to interact with olfactory receptors in the nasal cavity. As a volatile ester, it readily becomes airborne and reaches these receptors, triggering the neural signals that the brain interprets as its distinct fruity scent profile. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have evaluated and listed this compound for its use as a flavoring agent. nih.govfao.org

The mechanism of action for this compound involves its interaction with various molecular targets, though the precise pathways are an area of ongoing investigation. It is believed that the compound's structure, particularly its ester and ketone functional groups, modulates biochemical pathways related to flavor perception.

Flavor Profile and Enhancement Properties of this compound

| Attribute | Description | Source(s) |

|---|---|---|

| Odor/Flavor Profile | Described as fruity and wine-like. | , cookechem.com, nih.gov |

| Functional Use | Used as a flavoring agent in the food and beverage industry. | , nih.gov, scribd.com |

| Enhancement Effect | Significantly enhances existing flavor profiles in food products. | |

| Regulatory Status | Recognized as a flavoring substance by JECFA (No. 1953) and FEMA (No. 4452). | nih.gov, fao.org |

Role in Polymer Chemistry and Materials Science

While primarily known for its role in the flavor industry, this compound and its structural analogs also find applications in the fields of polymer chemistry and materials science.

Precursors for Polymer Photographic Color Images

This compound is identified as a compound that can be used as a precursor for polymer photographic color images. cookechem.comchemicalbook.comalfachemch.comimpurity.com In this application, the molecule serves as a building block in the synthesis of more complex polymers used in photographic materials. Its specific chemical structure, featuring multiple functional groups, allows it to participate in polymerization reactions that form the basis of color photographic layers.

Analogous Compounds in Metal-Organic Precursors for Materials Science

Structurally similar compounds to this compound are significant as metal-organic precursors in materials science. A critical review highlights the importance of metal alkanoates with medium-length carbon chains, giving particular emphasis to metal 2-ethylhexanoates. researchgate.net These related compounds are widely used as precursors for creating binary or multimetallic oxides, which have a vast range of applications in electronics, optics, catalysis, and magnetism. researchgate.net Metal 2-ethylhexanoates are valued for their utility in methods like sol-gel processing and metal-organic deposition (MOD) to produce new, tunable materials. researchgate.net

The utility of these analogous compounds underscores the potential of molecules like this compound in advanced materials synthesis. The presence of ester and ketone functionalities provides reactive sites for creating complex macromolecular structures and functional materials. The comparison with related esters shows that variations in the alkyl chain length and functional groups can tailor properties such as hydrophobicity and reactivity for specific applications, including polymer synthesis and lubricant additives.

Comparison of this compound and Analogous Compounds in Materials Science

| Compound | Application Area | Role/Function | Source(s) |

|---|---|---|---|

| This compound | Polymer Chemistry | Precursor for polymer photographic color images. | chemicalbook.com, alfachemch.com, impurity.com, cookechem.com |

| Metal 2-ethylhexanoates (Analogous Compound) | Materials Science | Metal-organic precursors for binary or multimetallic oxides via sol-gel or MOD. | researchgate.net |

| Ethyl 2-acetylnonanoate (Analogous Compound) | Materials Science | Used as lubricant additives and in surfactants due to increased hydrophobicity. |

Computational Chemistry and Theoretical Studies of Ethyl 2 Acetylhexanoate

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (a ligand), such as ethyl 2-acetylhexanoate, and a macromolecular target, typically a protein or receptor. uok.ac.in This approach is crucial for understanding the potential biological activity of a compound. The process involves predicting the preferred orientation of the ligand when bound to a target, which in turn can be used to estimate the strength of the interaction. uok.ac.in